Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride

Description

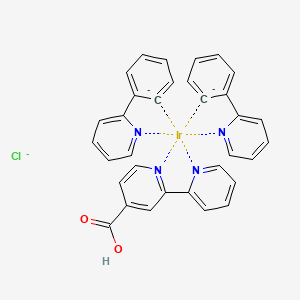

The compound comprises an iridium(III) center coordinated to two cyclometalating 2-phenylpyridine (ppy) ligands, one 2-pyridin-2-ylpyridine-4-carboxylic acid ligand, and a chloride counterion. This heteroleptic complex combines the photophysical robustness of ppy ligands with the functional versatility of a carboxylic acid-modified pyridine ligand. The chloride ion likely acts as a labile ancillary ligand, influencing solubility and reactivity . Such complexes are studied for applications in organic light-emitting diodes (OLEDs), catalysis, and nonlinear optics (NLO), where ligand modifications critically tune properties .

Properties

Molecular Formula |

C33H24ClIrN4O2-3 |

|---|---|

Molecular Weight |

736.2 g/mol |

IUPAC Name |

iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride |

InChI |

InChI=1S/C11H8N2O2.2C11H8N.ClH.Ir/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h1-7H,(H,14,15);2*1-6,8-9H;1H;/q;2*-1;;/p-1 |

InChI Key |

ATNYQJUWOQIAHG-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O.[Cl-].[Ir] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of iridium complexes with 2-phenylpyridine ligands typically involves the following steps:

- Formation of an iridium dimer precursor, often of the type $$[(C^{\wedge}N)2Ir(\mu-Cl)]2$$, where $$C^{\wedge}N$$ denotes cyclometalated 2-phenylpyridine ligands.

- Subsequent complexation with a suitable bidentate ligand such as 2-pyridin-2-ylpyridine-4-carboxylic acid.

- Isolation and purification of the resulting monomeric iridium complex.

This general approach is supported by the synthesis described by MDPI (2019), where the iridium dimer is dissolved in a dichloromethane:methanol mixture under nitrogen atmosphere and stirred until complete dissolution. Then, the ligand is added and the mixture refluxed for approximately two hours to allow complexation.

Detailed Synthetic Procedure

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | $$[(C^{\wedge}N)2Ir(\mu-Cl)]2$$ (0.1 g, 0.092 mmol) dissolved in 20 mL dichloromethane:methanol (1:1 v/v) under nitrogen | Formation of iridium dimer solution | Complete dissolution observed |

| 2 | Addition of 2-pyridin-2-ylpyridine-4-carboxylic acid ligand (0.04 g, 0.12 mmol) | Stirred under reflux for ~2 hours | Complexation reaction proceeds |

| 3 | Cooling to room temperature, solvent removal by rotary evaporation | Concentration of reaction mixture | Preparation for precipitation |

| 4 | Addition of ammonium hexafluorophosphate (NH4PF6) in methanol | Precipitation of yellow complex | Yellow precipitate formed, dried under vacuum |

| 5 | Re-dissolution in methanol (50:50) and addition of saturated NH4PF6 | Crystallization | Yellow crystalline precipitate obtained, 75% yield reported |

| 6 | Washing with ethyl ether and drying under vacuum | Purification | Final complex isolated |

This method yields the bis(2-phenylpyridine-C,N)-bis(acetonitrile)iridium(III) hexafluorophosphate complex, which is structurally related to the target compound.

Alternative Approaches and Ligand Variations

While the above method is standard, variations exist depending on the ligand substitution and desired complex properties:

- Use of different solvents like acetonitrile or pure methanol to influence solubility and crystallization.

- Variation in ligand stoichiometry to control mono- or bis-ligand coordination.

- Electrochemical methods for ligand modification and complex formation have been reported, enabling selective functionalization on aromatic C–H bonds prior to complexation.

Notes on Reactivity and Coordination

- The 2-phenylpyridine ligand acts as a cyclometalating agent, coordinating through carbon and nitrogen atoms to form a five-membered chelate ring with iridium.

- The 2-pyridin-2-ylpyridine-4-carboxylic acid ligand coordinates via nitrogen atoms, with the carboxylic acid potentially involved in hydrogen bonding or secondary interactions.

- Chloride ions serve as bridging ligands in the dimer precursor and may be replaced or retained depending on reaction conditions.

Data Table Summarizing Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

Substitution: Various ligands can be introduced using reagents such as halides or phosphines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium oxides, while reduction can produce iridium hydrides. Substitution reactions can result in a variety of iridium complexes with different ligands .

Scientific Research Applications

Based on the search results, here's information regarding the applications of Iridium complexes containing 2-phenylpyridine and related ligands:

(2,2'-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate

- General Information: This is an organometallic iridium complex . It appears as a light yellow to brown powder and is insoluble in water .

- Synonyms: Several synonyms exist, including Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] hexafluorophosphate, (2,2'-Bipyridine)bis[2-pyridinyl-kN)phenyl-kC]iridium(III) hexafluorophosphate .

- IUPAC Name: iridium(3+); 2-phenylpyridine; 2-pyridin-2-ylpyridine; hexafluorophosphate .

- Applications: It is used as a photocatalyst and a green phosphorescent dopant in organic light-emitting diodes (OLEDs) .

Bis(2-phenylpyridine-C2,N)(4-carboxyl-2,2'-bipyridine)iridium(III) chloride

- General Information: This complex has the molecular formula C33H24IrO2N4Cl and a molecular weight of 700.00 .

- Application: The search results identifies this compound as relevant to life sciences .

Iridium(III) 2-phenylpyridine complexes

- Antitumor Activity: N-phenylcarbazole/triphenylamine-appended half-sandwich iridium(III) 2-phenylpyridine complexes show potential antitumor activity against A549 and HeLa tumor cells . They can block the migration of tumor cells, effectively bind to protein, and catalyze the oxidation of coenzyme nicotinamide-adenine dinucleotide .

- Mechanism of Action: These complexes possess a non-energy-dependent cellular uptake mechanism, accumulate in lysosomes, damage the integrity of acidic lysosomes, change the mitochondrial membrane potential, disrupt the cell cycle (G0/G1 phase), and induce apoptosis .

- Dual Functions: These complexes have dual functions: metastasis inhibition and lysosomal damage .

Iridium complexes in OLEDs

- Iridium is a prime candidate for OLEDs due to its photophysical characteristics . Iridium-based homo and heteroleptic complexes with dissimilar substitutions on phenylpyridine ligands and different ancillary ligands are used in OLEDs .

- The introduction of a methyl group on the para position of 2-phenylpyridine in iridium complexes can cause a blue shift .

Other Iridium(III) Complexes

Mechanism of Action

The mechanism of action of Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride involves its ability to coordinate with various molecular targets. The compound can interact with enzymes, proteins, and nucleic acids, leading to changes in their structure and function. This interaction is often mediated by the iridium center, which can undergo redox reactions and form stable complexes with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Iridium(III) Complexes

Structural and Ligand-Based Comparisons

Table 1: Key Structural Features of Selected Iridium Complexes

Photophysical and Electronic Properties

Table 2: Photophysical Data

| Compound | Emission λ (nm) | Quantum Yield (Φ) | NLO Activity (μβ, ×10⁻²⁸ esu) |

|---|---|---|---|

| Target Compound | ~520–550* | ~0.4* | ~1.907 |

| [Ir(ppy)₂(acac)] | 515–530 | 0.6–0.8 | N/A |

| Nitro-substituted Ir(ppy)₂acac | N/A | N/A | 1.907 |

- *Predicted values based on analogous complexes .

- The nitro group in substituted ppy ligands enhances NLO activity by increasing charge-transfer transitions, a feature mimicked by the carboxylic acid group in the target compound .

Catalytic and Reactivity Profiles

Biological Activity

Iridium complexes, particularly those involving 2-phenylpyridine and related ligands, have garnered significant attention in recent years for their potential biological activities, especially in cancer treatment. This article provides a detailed overview of the biological activity associated with the compound "Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride," focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Overview of Iridium Complexes

Iridium(III) complexes are known for their diverse biological activities, including cytotoxicity against various cancer cell lines. The compound incorporates ligands that enhance its interaction with cellular components, leading to significant therapeutic effects.

Cytotoxicity and Anticancer Activity

Research has demonstrated that iridium complexes exhibit varying degrees of cytotoxicity against different cancer cell lines. Notably, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%.

Key Findings on Cytotoxicity

-

Cytotoxic Profiles :

- Iridium complexes show promising cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines. For instance, certain derivatives have demonstrated IC50 values ranging from 0.39 μM to over 100 μM, depending on structural modifications and ligand interactions .

- A comparative analysis revealed that some iridium complexes possess cytotoxicity comparable to or even exceeding that of cisplatin, a standard chemotherapeutic agent .

-

Mechanisms of Action :

- Mitochondrial Targeting : Many iridium complexes induce apoptosis through mitochondrial pathways. They disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

- Cell Cycle Arrest : Iridium complexes can lead to cell cycle arrest at the G0/G1 phase, inhibiting cell proliferation and promoting apoptosis .

Mechanistic Insights

The mechanisms underlying the biological activity of iridium complexes are multifaceted:

- Induction of Apoptosis : Studies indicate that these complexes can initiate intrinsic apoptotic pathways characterized by mitochondrial dysfunction. For example, hyperpolarization of the mitochondrial membrane was observed within 24 hours of treatment, indicating a potential trigger for apoptosis .

- Cell Senescence : Interestingly, some iridium complexes have been shown to induce cellular senescence alongside apoptosis. This dual action may enhance their therapeutic efficacy by preventing tumor regrowth after initial treatment .

Table 1: Cytotoxicity of Iridium Complexes Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1 | A549 | 0.39 | Mitochondrial targeting |

| 2 | HeLa | 2.8 | Apoptosis induction |

| 3 | SW620 | 10 | Cell cycle arrest |

| 4 | SGC-7901 | <10 | ROS-mediated apoptosis |

Case Studies

- Study on A549 Cells : A specific iridium complex demonstrated significant cytotoxicity against A549 cells with an IC50 value of approximately 0.39 μM. The study highlighted mitochondrial accumulation as a key factor in its mechanism of action .

- HeLa Cells : Another study reported that an iridium complex exhibited an IC50 value of 2.8 μM against HeLa cells, showcasing its potential as an effective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.